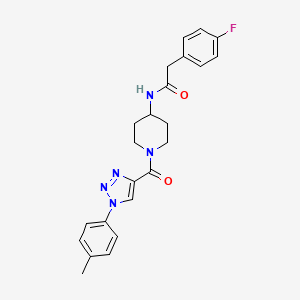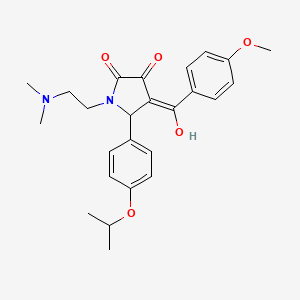
2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it suitable for applications in drug discovery, organic synthesis, and materials science.
Méthodes De Préparation
The synthesis of 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction type and conditions used .
Applications De Recherche Scientifique
2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and analgesic properties.
Medicine: Research explores its potential use in drug discovery and development, particularly for neurological disorders.
Industry: The compound’s unique properties make it suitable for various industrial applications, including materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . The compound’s binding to neuronal sodium channels and NMDA receptors also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can be compared to other similar compounds, such as:
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar core structure and exhibits anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These analogues have additional benzene rings attached to the side methyl group and are studied for their anticonvulsant activities.
The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activities and make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c18-17(24)12-5-1-2-6-13(12)25-10-4-3-9-19-14(21)11-20-15(22)7-8-16(20)23/h1-2,5-6H,7-11H2,(H2,18,24)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSWFWOFUDMOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)
![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)




![N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE](/img/structure/B2642242.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2642245.png)
